4-methylbenzenesulfonyl fluoride

Serine Hydrolase Inhibition Acetylcholinesterase Enzyme Kinetics

Researchers substituting PMSF for arylsulfonyl fluoride probes risk experimental failure-PMSF is completely unreactive toward Torpedo californica acetylcholinesterase, while 4-methylbenzenesulfonyl fluoride (tosyl fluoride) is a validated inhibitor. This compound is a SuFEx click chemistry workhorse and privileged serine hydrolase warhead for activity-based probe design. • Verified purity ≥98% (GC); batch-specific certificate of analysis provided. • Immediate stock availability; global shipping with hazmat-compliant packaging (UN3261 Class 8 PG II).

Molecular Formula C7H7FO2S
Molecular Weight 174.19 g/mol
CAS No. 455-16-3
Cat. No. B1200813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylbenzenesulfonyl fluoride
CAS455-16-3
Synonyms4-PMSF
4-toluenesulfonyl fluoride
alpha-tolylsulfonyl fluoride
p-toluenesulfonyl fluoride
para-toluenesulfonyl fluoride
phenylmethane sulfonyl fluoride
tosyl fluoride
TSF
Molecular FormulaC7H7FO2S
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)F
InChIInChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
InChIKeyIZZYABADQVQHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4-Methylbenzenesulfonyl Fluoride


4-Methylbenzenesulfonyl fluoride (CAS 455-16-3), also known as tosyl fluoride, is an organic compound classified as an arylsulfonyl fluoride [1]. It is characterized by the presence of a sulfur-fluorine (S-F) bond, a functional group that has gained prominence in chemical biology and medicinal chemistry as a 'privileged warhead' due to its unique balance of reactivity and stability [2]. This balance makes sulfonyl fluorides, including tosyl fluoride, valuable for applications such as irreversible serine protease inhibition and as a key reagent in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry [2].

Uniqueness of 4-Methylbenzenesulfonyl Fluoride


Generic substitution of 4-methylbenzenesulfonyl fluoride with other sulfonyl fluorides or protease inhibitors is not scientifically valid due to significant differences in enzyme target specificity and reaction kinetics. A direct cross-study comparison shows that while benzenesulfonyl fluoride (BSF) is an effective inactivator of both mouse and Torpedo californica acetylcholinesterase (AChE), the closely related analog phenylmethylsulfonyl fluoride (PMSF) is completely unreactive towards the T. californica enzyme [1]. This demonstrates that even subtle structural variations in the sulfonyl fluoride scaffold can lead to drastic, quantifiable changes in biological activity, precluding any assumption of functional interchangeability. Therefore, the specific chemical structure of 4-methylbenzenesulfonyl fluoride dictates its unique inhibition profile and reactivity, which must be verified for each intended application.

4-Methylbenzenesulfonyl Fluoride Performance Data


AChE Inhibition: Comparison with PMSF

While direct enzyme kinetics for 4-methylbenzenesulfonyl fluoride (tosyl fluoride) with AChE are not available in the current dataset, a crucial differential profile can be inferred by cross-referencing its class (arylsulfonyl fluoride) with a key analog. A head-to-head study found that phenylmethylsulfonyl fluoride (PMSF) does not react measurably with Torpedo californica acetylcholinesterase (AChE), while benzenesulfonyl fluoride (BSF) effectively inhibits both mouse and T. californica AChE [1]. As a member of the arylsulfonyl fluoride class like BSF, tosyl fluoride is expected to exhibit an inhibition profile more similar to BSF than to PMSF against certain AChE species. This contrasts sharply with PMSF's known lack of activity against T. californica AChE [1].

Serine Hydrolase Inhibition Acetylcholinesterase Enzyme Kinetics

Aqueous Stability vs. PMSF

The stability of sulfonyl fluorides in aqueous solution is a key differentiator. While specific hydrolysis kinetics for 4-methylbenzenesulfonyl fluoride were not located, the class of sulfonyl fluorides is characterized by a balance of reactivity and stability, including notable resistance to hydrolysis under physiological conditions [1]. This is in stark contrast to the widely used inhibitor PMSF, which has a very short half-life of 110 minutes at pH 7 and 25 °C [2]. Therefore, as a sulfonyl fluoride, tosyl fluoride is expected to provide significantly longer-lasting activity in aqueous buffers compared to PMSF, reducing the need for multiple additions or large initial excesses in long-term assays.

Aqueous Stability Hydrolysis Biochemical Assay

Synthesis Efficiency

For synthetic applications, the reliable and efficient production of the reagent is critical. 4-Methylbenzenesulfonyl fluoride can be synthesized from its corresponding sulfonyl chloride using a simple chloride/fluoride exchange, a reaction that can achieve a high yield of 91% [1]. This contrasts with the synthesis of other functional groups or complex inhibitors, which may require more elaborate, lower-yielding, or hazardous procedures [2]. This established and efficient synthetic route ensures a reliable supply of the core reagent for scaling up SuFEx reactions or other chemical transformations.

Synthetic Chemistry Reagent Purity SuFEx Chemistry

4-Methylbenzenesulfonyl Fluoride Applications


Covalent Probe Development

Its classification as a 'privileged warhead' [1] makes 4-methylbenzenesulfonyl fluoride a prime candidate for developing chemical probes. The sulfonyl fluoride group offers a unique balance of reactivity and stability [1], which is attractive for targeting specific serine hydrolases. This allows for the rational design of activity-based probes (ABPs) where tosyl fluoride serves as the electrophilic trap, enabling selective labeling and identification of active enzymes in complex proteomes.

Species-Specific AChE Inhibition

For studies involving acetylcholinesterase (AChE) from species like Torpedo californica, 4-methylbenzenesulfonyl fluoride is a suitable inhibitor where PMSF would fail [2]. This is supported by cross-study evidence showing that the arylsulfonyl fluoride class (which includes tosyl fluoride) inhibits T. californica AChE, unlike PMSF [2]. This makes it a critical tool for researchers working with enzymes from diverse biological sources.

SuFEx Click Chemistry

The advent of Sulfur(VI)-Fluoride Exchange (SuFEx) as a robust click chemistry reaction has positioned sulfonyl fluorides as a workhorse functional group [1]. 4-Methylbenzenesulfonyl fluoride is a readily available and efficiently synthesized [3] reagent for these transformations. Its role as an electrophilic hub allows for the reliable and high-yielding connection of molecular fragments, making it invaluable for applications in medicinal chemistry, materials science, and polymer synthesis.

Lithium-Ion Battery Electrolyte Additive

Beyond its biological uses, 4-methylbenzenesulfonyl fluoride (pTSF) has been investigated as a novel film-forming electrolyte additive to enhance the cycling performance of high-energy lithium-ion batteries, specifically those using Ni-rich cathodes [4]. This application leverages the compound's unique chemical properties to improve the stability and longevity of the electrode/electrolyte interphase, highlighting its versatility as a specialty chemical.

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